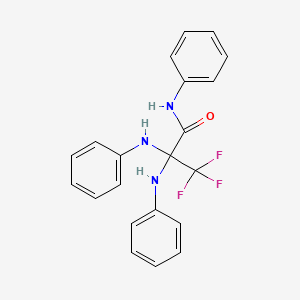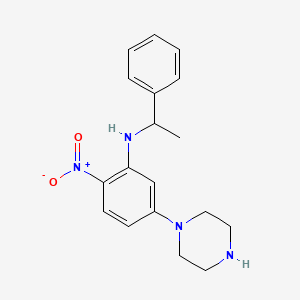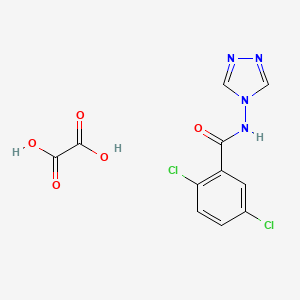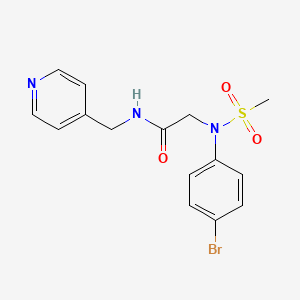![molecular formula C21H22IN3O3 B4895841 1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)
1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyrrolidine derivative that has been found to exhibit a range of interesting biochemical and physiological effects. In
科学的研究の応用
1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against a range of diseases, including cancer, inflammation, and neurological disorders. It has also been investigated for its potential use as an imaging agent in diagnostic medicine.
作用機序
The mechanism of action of 1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been found to exhibit activity against a range of targets, including protein kinases, GABA receptors, and dopamine receptors.
Biochemical and Physiological Effects:
1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain. It has also been found to exhibit low toxicity in vitro, making it a promising candidate for further therapeutic development.
実験室実験の利点と制限
One of the main advantages of 1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione for lab experiments is its low toxicity in vitro. This makes it a promising candidate for further therapeutic development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione. Some potential areas of focus include:
1. Further investigation of the compound's mechanism of action, including its effects on specific enzymes and receptors in the body.
2. Evaluation of the compound's potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.
3. Development of new synthetic methods for the compound that improve its solubility and make it easier to work with in experimental settings.
4. Investigation of the compound's potential use as an imaging agent in diagnostic medicine.
Conclusion:
In conclusion, 1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of interesting biochemical and physiological effects, and has low toxicity in vitro. There are many potential future directions for research on this compound, including further investigation of its mechanism of action and evaluation of its potential therapeutic applications.
合成法
The synthesis of 1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 4-iodobenzoic acid with 2-methoxyphenylpiperazine in the presence of acetic anhydride. The resulting intermediate is then treated with pyrrolidine-2,5-dione to yield the final product.
特性
IUPAC Name |
1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22IN3O3/c1-28-19-5-3-2-4-17(19)23-10-12-24(13-11-23)18-14-20(26)25(21(18)27)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMNUGMZPJOTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4895791.png)
![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)
![(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4895803.png)



![1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4895838.png)


![N-{4-[3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B4895859.png)
